C22H15BrN4O4S

Description

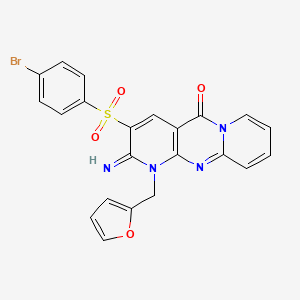

C22H15BrN4O4S (CAS No. 686263-97-8) is a brominated heterocyclic compound with the systematic name 1-[(4-bromophenyl)methyl]-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1,8-naphthyridin-2(1H)-one. Its molecular structure integrates three key moieties:

- A naphthyridinone core (1,8-naphthyridin-2(1H)-one), which is a bicyclic system with nitrogen atoms at positions 1 and 6.

- A 4-bromobenzyl group attached to the naphthyridinone nitrogen, introducing electron-withdrawing and steric effects.

- A 1,2,4-benzothiadiazine 1,1-dioxide substituent at position 3, contributing sulfur and additional nitrogen atoms .

Properties

Molecular Formula |

C22H15BrN4O4S |

|---|---|

Molecular Weight |

511.3 g/mol |

IUPAC Name |

5-(4-bromophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

InChI |

InChI=1S/C22H15BrN4O4S/c23-14-6-8-16(9-7-14)32(29,30)18-12-17-21(25-19-5-1-2-10-26(19)22(17)28)27(20(18)24)13-15-4-3-11-31-15/h1-12,24H,13H2 |

InChI Key |

CUVAUOYULHRHRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Br)C(=O)N2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H15BrN4O4S typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the Core Structure: This involves the creation of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.

Introduction of Functional Groups: Functional groups like bromine, nitro, and sulfonyl groups are introduced through substitution reactions. Common reagents include bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.

Coupling Reactions: These are used to attach various side chains or aromatic rings to the core structure. Palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions are often employed.

Industrial Production Methods

In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C22H15BrN4O4S: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

C22H15BrN4O4S: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which C22H15BrN4O4S exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Research Implications and Gaps

- This compound ’s structural uniqueness positions it as a candidate for kinase or protease inhibition studies, leveraging its bromine and multi-heterocyclic system.

- Limited data on its synthesis and bioactivity necessitate further research, particularly comparative studies with high-patent compounds like 84806-95-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.